molecular formula C8H6BrF2NO2 B2746723 Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate CAS No. 1934802-49-9

Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate

Cat. No.: B2746723
CAS No.: 1934802-49-9
M. Wt: 266.042
InChI Key: JFBTXEVFSQAAID-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate: is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the second position of the pyridine ring and two fluorine atoms attached to the acetate group. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate typically involves the bromination of pyridine derivatives followed by esterification. One common method includes the reaction of 2-bromopyridine with difluoroacetic acid in the presence of a catalyst such as palladium. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms, which can be useful in various applications.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Comparison with Similar Compounds

  • Methyl 2-(2-bromopyridin-4-yl)acetate
  • Methyl 2-(2-chloropyridin-4-yl)-2,2-difluoroacetate
  • Methyl 2-(2-fluoropyridin-4-yl)-2,2-difluoroacetate

Comparison: Methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and has different binding affinities in biological systems. These unique properties make it valuable in specific research and industrial applications.

Properties

IUPAC Name

methyl 2-(2-bromopyridin-4-yl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2NO2/c1-14-7(13)8(10,11)5-2-3-12-6(9)4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBTXEVFSQAAID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=NC=C1)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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